molecular formula C23H19ClN4O4 B2478007 ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941982-30-5

ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No. B2478007
CAS RN: 941982-30-5
M. Wt: 450.88
InChI Key: HAENPQIYKZJOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a chemical compound with the molecular formula C23H19ClN4O4 . It has an average mass of 450.874 Da and a monoisotopic mass of 450.109497 Da .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, has been synthesized and characterized, demonstrating potential as an antimicrobial agent against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007).

Spectroscopic and Theoretical Studies

  • The compound ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been extensively studied through spectroscopic methods and theoretical calculations, providing valuable insights into its chemical properties and potential applications (Koca et al., 2014).

Supramolecular Structures

  • Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a structurally related compound, has been investigated for its hydrogen-bonded supramolecular structures, which could be relevant for material science and pharmaceutical applications (Portilla et al., 2007).

Anticancer Potential

  • Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, similar in structure to the compound , have been synthesized and evaluated for their potential to inhibit lung cancer cell growth, highlighting their possible use in cancer therapy (Zhang et al., 2008).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives, structurally related to the compound, have shown significant antimicrobial and anticancer activities, suggesting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the reaction of 4-chlorophenylhydrazine with ethyl 3-amino benzoate to form 4-chlorophenylhydrazine ethyl benzoate. This intermediate is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester to form the final product.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl 3-amino benzoate", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl 3-amino benzoate in the presence of a suitable solvent and a catalyst to form 4-chlorophenylhydrazine ethyl benzoate.", "Step 2: 4-chlorophenylhydrazine ethyl benzoate is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid ethyl ester in the presence of a suitable solvent and a catalyst to form ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate." ] }

CAS RN

941982-30-5

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.88

IUPAC Name

ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29)

InChI Key

HAENPQIYKZJOBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.